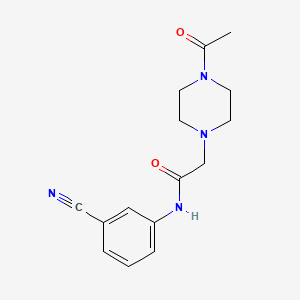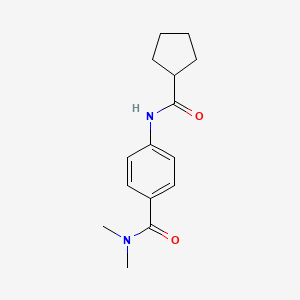![molecular formula C17H23N3O2 B7534458 N-cyclopentyl-2-[2-(3-hydroxypropyl)benzimidazol-1-yl]acetamide](/img/structure/B7534458.png)
N-cyclopentyl-2-[2-(3-hydroxypropyl)benzimidazol-1-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-2-[2-(3-hydroxypropyl)benzimidazol-1-yl]acetamide, also known as CPI-1189, is a novel compound that has been extensively researched for its potential therapeutic applications. This compound belongs to the class of benzimidazole derivatives, which have shown promising results in various preclinical studies.
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-2-[2-(3-hydroxypropyl)benzimidazol-1-yl]acetamide has been extensively studied for its potential therapeutic applications in various disease conditions. It has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties. This compound has been tested in various preclinical models of inflammation, such as colitis, arthritis, and asthma, and has shown significant efficacy in reducing inflammation and associated symptoms. It has also been tested in preclinical models of cancer and has shown promising results in inhibiting tumor growth and metastasis.
Wirkmechanismus
The exact mechanism of action of N-cyclopentyl-2-[2-(3-hydroxypropyl)benzimidazol-1-yl]acetamide is not fully understood. However, it is believed to act through multiple pathways, including inhibition of pro-inflammatory cytokines, modulation of immune responses, and regulation of oxidative stress. This compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which play a crucial role in the pathogenesis of various inflammatory diseases. It also modulates the immune responses by regulating the activity of T cells, B cells, and macrophages. Additionally, this compound has been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes such as SOD and catalase.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to reduce the levels of inflammatory markers such as CRP, ESR, and leukocyte count. It also reduces the levels of oxidative stress markers such as MDA and ROS. This compound has been shown to improve the histological features of inflamed tissues, such as mucosal damage, edema, and infiltration of inflammatory cells. Additionally, this compound has been shown to reduce the levels of various cancer biomarkers such as VEGF, MMPs, and angiogenesis-related factors.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclopentyl-2-[2-(3-hydroxypropyl)benzimidazol-1-yl]acetamide has several advantages for lab experiments. It has been shown to have good stability and solubility in various solvents, which makes it easy to handle and administer. It also has low toxicity and does not cause any adverse effects at therapeutic doses. However, this compound has some limitations for lab experiments. It is relatively expensive compared to other compounds, which may limit its use in large-scale studies. Additionally, the exact mechanism of action of this compound is not fully understood, which may limit its potential applications.
Zukünftige Richtungen
There are several future directions for research on N-cyclopentyl-2-[2-(3-hydroxypropyl)benzimidazol-1-yl]acetamide. One potential direction is to investigate its potential applications in neuroinflammatory diseases such as Alzheimer's disease and Parkinson's disease. This compound has been shown to have neuroprotective effects in preclinical studies, which makes it a promising candidate for these diseases. Another potential direction is to investigate its potential applications in autoimmune diseases such as multiple sclerosis and lupus. This compound has been shown to modulate the immune responses, which may make it a potential therapeutic agent for these diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to optimize its synthesis method for large-scale production.
Synthesemethoden
The synthesis of N-cyclopentyl-2-[2-(3-hydroxypropyl)benzimidazol-1-yl]acetamide involves a multi-step process that starts with the reaction of 2-(3-hydroxypropyl)benzimidazole with cyclopentanone in the presence of a base. This reaction leads to the formation of a cyclic enamine intermediate, which is then reacted with acetic anhydride to yield the final product, this compound. The synthesis method has been optimized to achieve high yields and purity of the final product.
Eigenschaften
IUPAC Name |
N-cyclopentyl-2-[2-(3-hydroxypropyl)benzimidazol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c21-11-5-10-16-19-14-8-3-4-9-15(14)20(16)12-17(22)18-13-6-1-2-7-13/h3-4,8-9,13,21H,1-2,5-7,10-12H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZLJJAIHXJZYND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2C3=CC=CC=C3N=C2CCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(6-methylheptan-2-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7534379.png)
![2-[(2,4-Dichlorophenyl)methylsulfonyl]-1-(2-methoxyethyl)-4,5-dimethylimidazole](/img/structure/B7534389.png)


![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 3-(diethylsulfamoyl)benzoate](/img/structure/B7534411.png)


![1-(2-chloro-5-methoxyphenyl)-3-[(1-methyl-3,4-dihydro-2H-quinolin-4-yl)methyl]urea](/img/structure/B7534443.png)
![6-(3-phenoxyphenyl)-3-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]-1,3-diazinane-2,4-dione](/img/structure/B7534446.png)


![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-2-phenylethanamine](/img/structure/B7534466.png)
![N-(3-morpholin-4-ylsulfonylphenyl)-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetamide](/img/structure/B7534469.png)
![1-[(4-chlorophenyl)methyl]-N,N,3,5-tetramethylpyrazole-4-sulfonamide](/img/structure/B7534470.png)
